N-(1-ciano-2-metilpropil)carbamato de tert-butilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

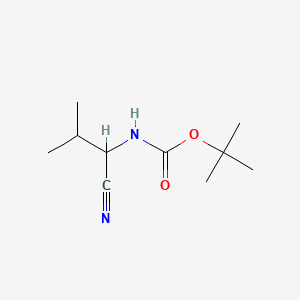

Tert-butyl N-(1-cyano-2-methylpropyl)carbamate is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26212. The purity is usually 95%.

BenchChem offers high-quality tert-butyl N-(1-cyano-2-methylpropyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(1-cyano-2-methylpropyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de otros compuestos

Este compuesto se utiliza como intermedio en la síntesis de otros compuestos complejos. Por ejemplo, se ha utilizado en la síntesis de N-(2-{[({1-metil-5-[(trifenilmetil)amino]-1H-pirazol-4-il}amino)carbonil]amino}etil)carbamato de tert-butilo, un intermedio importante en la síntesis de ceftolozano {svg_1}.

Producción de antibióticos

El compuesto juega un papel significativo en la producción de antibióticos. Específicamente, se utiliza en la síntesis de ceftolozano, un antibiótico cefalosporínico de quinta generación {svg_2}.

Biocatálisis de nitrilos

En el campo de la biocatálisis de nitrilos, este compuesto se puede utilizar como sustrato para las nitrilasas. Las nitrilasas son enzimas que catalizan la hidrólisis de nitrilos a ácidos carboxílicos y amoníaco, y han encontrado aplicaciones en la química verde y el tratamiento de residuos {svg_3}.

Reacciones de reducción

El compuesto se puede utilizar en reacciones de reducción. Por ejemplo, se ha desarrollado un protocolo para la reducción de nitrilos mediada por boruro de níquel, que permite la preparación de aminas protegidas con Boc mediante un proceso catalítico suave {svg_4}.

Síntesis de péptidos en fase sólida (SPPS)

El compuesto, como un derivado de aminoácido protegido con Boc, se puede utilizar en Boc/Bzl SPPS, un método para la síntesis de péptidos {svg_5}.

Producción de biocombustibles

Aunque no directamente, la estructura de este compuesto, al ser un derivado de tert-butilo, es similar a la del tert-butanol, uno de los isómeros del butanol. El butanol y sus isómeros se estudian como posibles candidatos a biocombustibles {svg_6}.

Actividad Biológica

Tert-butyl N-(1-cyano-2-methylpropyl)carbamate is a carbamate compound with the molecular formula C10H18N2O2. Its unique structure, characterized by a tert-butyl group attached to a carbamate functional group and a cyano-substituted 2-methylpropyl moiety, imparts distinctive biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of tert-butyl N-(1-cyano-2-methylpropyl)carbamate can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Carbamates often act as enzyme inhibitors, affecting metabolic pathways. This compound may inhibit enzymes involved in neurotransmitter degradation or synthesis, similar to other carbamate derivatives.

- Regulation of Gene Expression : The compound has been shown to influence gene expression related to cell cycle regulation and inflammatory responses. It may repress p53 promoter activity and affect transcription factors like NF-kappa-B and AP-1 .

- Cell Proliferation and Apoptosis : Research indicates that this compound can induce apoptosis in certain cancer cell lines by modulating cell cycle checkpoints and promoting the expression of pro-apoptotic factors .

Biological Activity Overview

The biological activities associated with tert-butyl N-(1-cyano-2-methylpropyl)carbamate include:

- Antitumor Activity : Preliminary studies suggest that the compound exhibits antitumor properties by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting cytokine production, thereby modulating immune responses.

- Neuroprotective Properties : Similar compounds have demonstrated protective effects against neurotoxicity, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of tert-butyl N-(1-cyano-2-methylpropyl)carbamate:

- Antitumor Efficacy : In vitro studies reported that the compound significantly reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent. For example, treatment with this compound led to a 50% reduction in cell viability in breast cancer cells after 48 hours .

- Inflammation Modulation : A study demonstrated that tert-butyl N-(1-cyano-2-methylpropyl)carbamate decreased TNF-α levels in activated macrophages, suggesting its role in mitigating inflammatory responses .

- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from apoptosis induced by toxic agents, enhancing cell survival rates significantly compared to untreated controls .

Comparative Analysis with Related Compounds

To better understand the unique properties of tert-butyl N-(1-cyano-2-methylpropyl)carbamate, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl N-(1-cyano-2-methylpropyl)carbamate | C10H18N2O2 | Exhibits antitumor and anti-inflammatory activity |

| Tert-butyl N-(1-cyano-2-phenylethyl)carbamate | C14H18N2O | Higher lipophilicity; potential for increased bioavailability |

| Tert-butyl N-(3-cyanopropanoyl)carbamate | C11H19N2O2 | Different cyano position; varied reactivity |

Propiedades

IUPAC Name |

tert-butyl N-(1-cyano-2-methylpropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,1-5H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOVCNHAYAEVSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.